molecular formula C11H14N2O3 B14303964 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 112777-26-1

1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No.: B14303964
CAS No.: 112777-26-1
M. Wt: 222.24 g/mol
InChI Key: OCYFGZYXSVPNND-UHFFFAOYSA-N
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Description

1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[2,3-b][1,4]oxazine ring system and the introduction of the 2-methoxy-1-methylethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one include:

  • 1-Methoxy-2-propyl acetate
  • 2-Methoxy-1-methylethyl acetate
  • o-Cymene

Uniqueness

What sets this compound apart from these similar compounds is its unique pyrido[2,3-b][1,4]oxazine ring system, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

112777-26-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)pyrido[2,3-b][1,4]oxazin-2-one

InChI

InChI=1S/C11H14N2O3/c1-8(6-15-2)13-9-4-3-5-12-11(9)16-7-10(13)14/h3-5,8H,6-7H2,1-2H3

InChI Key

OCYFGZYXSVPNND-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1C(=O)COC2=C1C=CC=N2

Origin of Product

United States

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